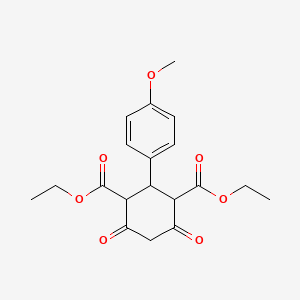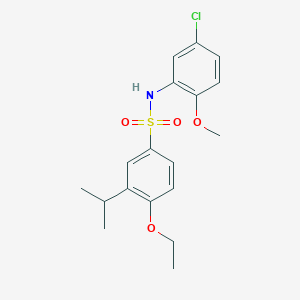
diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate, also known as DMDHEU, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMDHEU is a highly reactive crosslinking agent that is widely used in the textile industry for the permanent crease-resistant finishing of cotton fabrics. However, DMDHEU has also been found to exhibit promising properties in the fields of biomedical research, materials science, and nanotechnology. In
Applications De Recherche Scientifique
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has been found to exhibit promising properties in the fields of biomedical research, materials science, and nanotechnology. In biomedical research, this compound has been used as a crosslinking agent for the stabilization of collagen-based tissues such as cartilage, tendons, and ligaments. This compound has also been used for the preparation of hydrogels for drug delivery applications.
In materials science, this compound has been used for the crosslinking of cellulose fibers to improve their mechanical properties. This compound has also been used for the preparation of nanocomposites by crosslinking nanoparticles with polymeric matrices.
In nanotechnology, this compound has been used for the functionalization of carbon nanotubes and graphene oxide to improve their dispersion in aqueous media. This compound has also been used for the preparation of nanocapsules for drug delivery applications.
Mécanisme D'action
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate is a highly reactive crosslinking agent that reacts with the functional groups present in the substrate to form covalent bonds. The mechanism of action of this compound involves the formation of an intermediate urea derivative, which then reacts with the substrate to form a covalent bond. The crosslinking reaction is shown below:
Biochemical and Physiological Effects:
This compound has been found to be non-toxic and non-carcinogenic in animal studies. However, this compound can cause skin irritation and sensitization in humans. Therefore, proper safety precautions should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate has several advantages as a crosslinking agent in lab experiments. This compound is highly reactive and can crosslink a wide range of substrates. This compound is also stable and can be stored for long periods of time. However, this compound has some limitations as well. This compound can be difficult to handle due to its high reactivity and toxicity. This compound can also cause unwanted side reactions if not used properly.
Orientations Futures
There are several future directions for the use of diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate in various fields. In biomedical research, this compound can be used for the preparation of tissue-engineered constructs for regenerative medicine applications. In materials science, this compound can be used for the preparation of high-performance fibers and composites. In nanotechnology, this compound can be used for the preparation of functionalized nanoparticles for various applications.
In conclusion, this compound is a highly reactive crosslinking agent that has potential applications in various fields. The synthesis method of this compound involves the reaction of diethyl oxalate with 4-methoxyphenylacetic acid to form diethyl 2-(4-methoxyphenyl)malonate, which is then reacted with phosgene to form this compound. This compound has been found to exhibit promising properties in the fields of biomedical research, materials science, and nanotechnology. This compound is a non-toxic and non-carcinogenic compound, but proper safety precautions should be taken when handling it. There are several future directions for the use of this compound in various fields, including regenerative medicine, high-performance materials, and functionalized nanoparticles.
Méthodes De Synthèse
The synthesis of diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate involves the reaction of diethyl oxalate with 4-methoxyphenylacetic acid to form diethyl 2-(4-methoxyphenyl)malonate. This intermediate is then reacted with phosgene to form this compound. The reaction scheme is shown below:
Propriétés
IUPAC Name |
diethyl 2-(4-methoxyphenyl)-4,6-dioxocyclohexane-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-4-25-18(22)16-13(20)10-14(21)17(19(23)26-5-2)15(16)11-6-8-12(24-3)9-7-11/h6-9,15-17H,4-5,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIWTQBEHDDZDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C(C(C(=O)CC1=O)C(=O)OCC)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-ethyl-2-phenoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5289234.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino][(4-ethoxyphenyl)amino]methylene}benzenesulfonamide](/img/structure/B5289241.png)

![N-cyclopropyl-1-[(3-methoxyphenoxy)acetyl]-2-piperazinecarboxamide](/img/structure/B5289254.png)

![5-imino-6-{2-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5289271.png)
![N-methyl-4-[(1R*,2R*,6S*,7S*)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-ylsulfonyl]-2-thiophenecarboxamide](/img/structure/B5289276.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5289277.png)
![3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-4-piperidinyl)carbonyl]piperidine](/img/structure/B5289291.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B5289309.png)
![1,4,6-trimethyl-3-({3-[methyl(2-phenylethyl)amino]-1-piperidinyl}carbonyl)-2(1H)-pyridinone](/img/structure/B5289318.png)
![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B5289325.png)
![3-(allylthio)-6-(4-ethoxy-3-methoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5289330.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[(pyridin-3-yloxy)acetyl]piperidine-4-carboxylic acid](/img/structure/B5289331.png)
